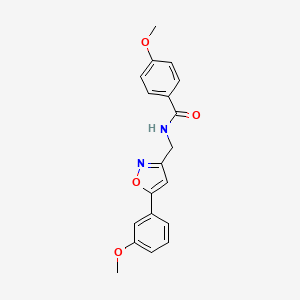

4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-16-8-6-13(7-9-16)19(22)20-12-15-11-18(25-21-15)14-4-3-5-17(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNPFBCLWJZRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that 4-methoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide may also interact with multiple targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 20423, which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with 4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, differing in substituents, heterocyclic cores, or linker regions:

Physicochemical Properties

- Lipophilicity: The target compound’s methoxy groups likely increase logP compared to cyano- or chloro-substituted analogs, affecting absorption and distribution.

- Solubility : Hydroxypropyl groups (e.g., 36a in ) improve aqueous solubility, whereas the target compound’s methoxy groups may reduce it .

Research Findings and Implications

- Pharmacological Potential: The structural similarity to ’s anti-tubercular benzamide suggests the target compound could be optimized for antimicrobial applications.

- Synthetic Challenges : The methylene bridge requires precise coupling conditions to avoid side reactions, as seen in ’s HBTU-mediated synthesis .

- Future Directions : Comparative studies on methoxy vs. chloro substituents and heterocyclic core substitutions (isoxazole vs. thiadiazole) are needed to refine SAR.

Preparation Methods

Generation of the Nitrile Oxide

The 5-(3-methoxyphenyl)isoxazole moiety is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. The nitrile oxide is generated from 3-methoxybenzaldehyde oxime through oxidation.

Procedure :

- Oxime formation : 3-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 3-methoxybenzaldehyde oxime.

- Oxidation to nitrile oxide : The oxime is treated with sodium hypochlorite (NaOCl) or chloramine-T in dichloromethane to form the reactive nitrile oxide intermediate.

1,3-Dipolar Cycloaddition

The nitrile oxide undergoes regioselective cycloaddition with propargyl bromide in the presence of a Cu(I) catalyst to yield 3-bromomethyl-5-(3-methoxyphenyl)isoxazole.

Reaction conditions :

- Catalyst: CuI (5 mol%)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Time: 4–6 hours

Mechanistic insight :

The Cu(I) catalyst enhances regioselectivity, favoring 3,5-disubstituted isoxazole formation. The bromomethyl group at position 3 serves as a handle for further functionalization.

Amination of the Methylene Linker

The bromomethyl group is converted to an amine via nucleophilic substitution:

Procedure :

- Azide formation : React 3-bromomethyl-5-(3-methoxyphenyl)isoxazole with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.

- Reduction to amine : Reduce the azide using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol to yield 3-aminomethyl-5-(3-methoxyphenyl)isoxazole.

Yield optimization :

Preparation of 4-Methoxybenzoyl Chloride

The acylating agent is synthesized from 4-methoxybenzoic acid:

Procedure :

- Acid chloride formation : Treat 4-methoxybenzoic acid with thionyl chloride (SOCl₂) at reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield 4-methoxybenzoyl chloride.

Purity considerations :

- Distillation under reduced pressure ensures removal of residual thionyl chloride.

Amide Bond Formation

The final step involves coupling the amine with 4-methoxybenzoyl chloride:

Procedure :

- Schotten-Baumann reaction : React 3-aminomethyl-5-(3-methoxyphenyl)isoxazole with 4-methoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

- Work-up : Extract the product into dichloromethane, wash with dilute HCl and brine, and purify via column chromatography (silica gel, ethyl acetate/hexanes).

Alternative methods :

Optimization and Alternative Routes

Direct Cycloaddition with Propargyl Amine

To circumvent the bromination-amination sequence, propargyl amine may be used directly in the cycloaddition. However, instability of propargyl amine under reaction conditions limits practicality.

Reductive Amination

An alternative route involves:

- Cycloaddition with propargyl alcohol to yield 3-hydroxymethyl-5-(3-methoxyphenyl)isoxazole.

- Oxidation of the alcohol to aldehyde (CrO₃/H₂SO₄).

- Reductive amination with ammonium acetate and sodium cyanoborohydride.

Challenges :

- Over-oxidation of the aldehyde and low yields in reductive steps.

Analytical Characterization

The final product is validated using spectroscopic techniques:

Key data :

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the isoxazole core via cyclization of nitrile oxides with alkynes under Huisgen conditions. Substituted 3-methoxyphenyl groups can be introduced using Sonogashira coupling or palladium-catalyzed cross-coupling reactions .

- Step 2: Functionalization of the isoxazole with a methylene linker via nucleophilic substitution or reductive amination .

- Step 3: Amidation with 4-methoxybenzoyl chloride under Schotten-Baumann conditions, requiring precise pH control (pH 8–9) and low temperatures (0–5°C) to minimize hydrolysis .

Optimization Strategies:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates .

- Temperature Control: Maintain reflux conditions (80–100°C) during coupling reactions to improve yields .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation (>95%) .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy groups (δ 3.8–4.0 ppm for OCH₃), isoxazole protons (δ 6.5–7.5 ppm), and amide carbonyl (δ ~165 ppm) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P21/n space group for benzamide derivatives) .

- Purity Assessment:

Q. What in vitro biological assays are appropriate for initial screening of this compound?

Methodological Answer:

- Antimicrobial Activity:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Anticancer Screening:

- MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition:

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

- Source Validation:

- Cross-check compound purity (HPLC, NMR) and storage conditions (e.g., desiccated, -20°C) to rule out degradation .

- Assay Reproducibility:

- Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal Validation:

Q. What strategies can elucidate the mechanism of action for this compound?

Methodological Answer:

- Computational Modeling:

- Biochemical Profiling:

- Pull-Down Assays: Use biotinylated derivatives to isolate target proteins from cell lysates .

- Kinase Profiling Panels: Screen against a panel of 50+ kinases to identify off-target effects .

Q. How to design structure-activity relationship (SAR) studies considering substituent effects?

Methodological Answer:

- Variable Substituents:

- Modify the isoxazole 5-position (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) to assess steric/electronic impacts .

- Alter the benzamide 4-methoxy group to nitro or amino for polarity modulation .

- Assay Correlation:

- Compare IC₅₀ values across derivatives in parallel assays (e.g., MCF-7 vs. HEK293 for selectivity) .

- QSAR Modeling:

Q. What analytical methods resolve stability issues under varying conditions?

Methodological Answer:

- Forced Degradation Studies:

- pH Stability:

- Test solubility and stability in buffers (pH 1–13) to identify labile groups (e.g., isoxazole ring opening under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.